

# Spectroscopic Analysis of 4-Bromo-7-(trifluoromethyl)quinoline: A Comparative Guide

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## Compound of Interest

Compound Name:	4-Bromo-7-(trifluoromethyl)quinoline
Cat. No.:	B1339427

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For researchers, scientists, and drug development professionals, a thorough spectroscopic characterization is paramount for the unambiguous identification and quality assessment of synthetic compounds. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Bromo-7-(trifluoromethyl)quinoline**, alongside related quinoline derivatives, to serve as a valuable resource for structural elucidation.

The following sections detail the expected spectral characteristics of **4-Bromo-7-(trifluoromethyl)quinoline** and compare them with other substituted quinolines. This guide also includes standardized experimental protocols for data acquisition and visual workflows to illustrate the analytical process.

## Comparative Spectroscopic Data

The structural confirmation of **4-Bromo-7-(trifluoromethyl)quinoline** relies on the complementary information provided by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The bromine atom and the trifluoromethyl group significantly influence the electronic environment of the quinoline core, leading to characteristic shifts in the NMR spectra and a distinct isotopic pattern in the mass spectrum.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The introduction of substituents on the quinoline ring system induces predictable changes in the chemical shifts of the protons and carbons.<sup>[1]</sup> The electron-withdrawing nature of the bromine at the C4 position and the trifluoromethyl group at the C7 position generally leads to a downfield shift of nearby protons and carbons.

Below is a comparison of reported <sup>1</sup>H and <sup>13</sup>C NMR data for various substituted quinolines to provide a reference for the expected values for **4-Bromo-7-(trifluoromethyl)quinoline**.

Table 1: <sup>1</sup>H NMR Chemical Shift Data ( $\delta$ , ppm) for Substituted Quinolines in  $\text{CDCl}_3$

Proton	Quinoline	2-Chloroquinolin e <sup>[1]</sup>	6-Methoxy-4-(4-bromophenyl)quinoline <sup>[2]</sup>	4-Amino-2-methyl-8-(trifluoromethyl)quinoline (in DMSO-d6)
H-2	8.89 (dd)	-	8.79 (d, $J=4.4$ Hz)	-
H-3	7.41 (dd)	7.35 (d)	7.25 (d, $J=4.4$ Hz)	-
H-4	8.12 (dd)	8.03 (d)	-	-
H-5	7.75 (d)	7.80 (d)	-	-
H-6	7.52 (ddd)	7.60 (ddd)	-	-
H-7	7.65 (ddd)	7.75 (ddd)	-	-
H-8	8.08 (d)	8.15 (d)	-	-

Table 2: <sup>13</sup>C NMR Chemical Shift Data ( $\delta$ , ppm) for Substituted Quinolines in  $\text{CDCl}_3$

Carbon	2-Chloroquinoline[1]	6-Methoxy-4-(4-bromophenyl)quinoline[2]	2-(Trifluoromethyl)quinoline-8-carbaldehyde
C-2	-	157.9	152.3 (q, $J=35.4$ Hz)
C-3	-	121.9	-
C-4	-	145.3	-
C-4a	-	127.3	-
C-5	-	131.4	-
C-6	-	103.2	-
C-7	-	131.4	121.0 (q, $J=2.7$ Hz)
C-8	-	121.5	-
C-8a	-	144.8	137.7
CF <sub>3</sub>	-	-	120.9 (q, $J=275.8$ Hz)

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule.[3] For **4-Bromo-7-(trifluoromethyl)quinoline** ( $C_{10}H_5BrF_3N$ ), the presence of bromine with its two major isotopes ( $^{79}Br$  and  $^{81}Br$ ) in a near 1:1 ratio will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Table 3: Expected Mass Spectrometry Data for Bromo- and Trifluoromethyl-Substituted Quinolines

Compound	Molecular Formula	Calculated [M+H] <sup>+</sup>
4-Bromo-7-(trifluoromethyl)quinoline	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	275.9634
4-Bromo-2-(trifluoromethyl)quinoline[4]	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	275.9634
7-Bromo-5-(trifluoromethyl)quinoline[5]	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	275.9634
2-Bromo-7-(trifluoromethyl)quinoline[6]	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	275.9634
3-Bromo-7-(trifluoromethyl)quinoline[7]	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	275.9634
4-(4-Bromophenyl)-6-methoxyquinoline[2]	C <sub>16</sub> H <sub>12</sub> BrNO	314.0180

## Experimental Protocols

Standardized procedures are essential for obtaining high-quality and reproducible spectroscopic data.

## NMR Spectroscopy

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of quinoline derivatives is as follows: [1][3]

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[1]
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.[1] Due to the low natural abundance of <sup>13</sup>C, a greater

number of scans and a longer relaxation delay are generally required compared to  $^1\text{H}$  NMR.

[1]

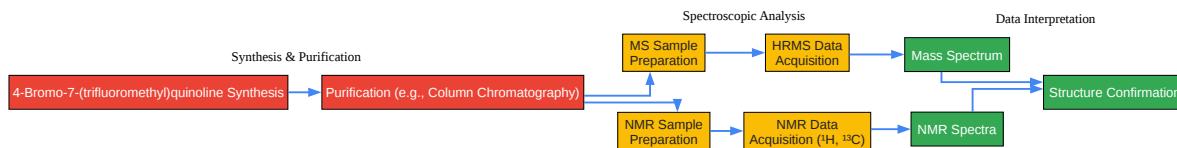
## Mass Spectrometry

High-resolution mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

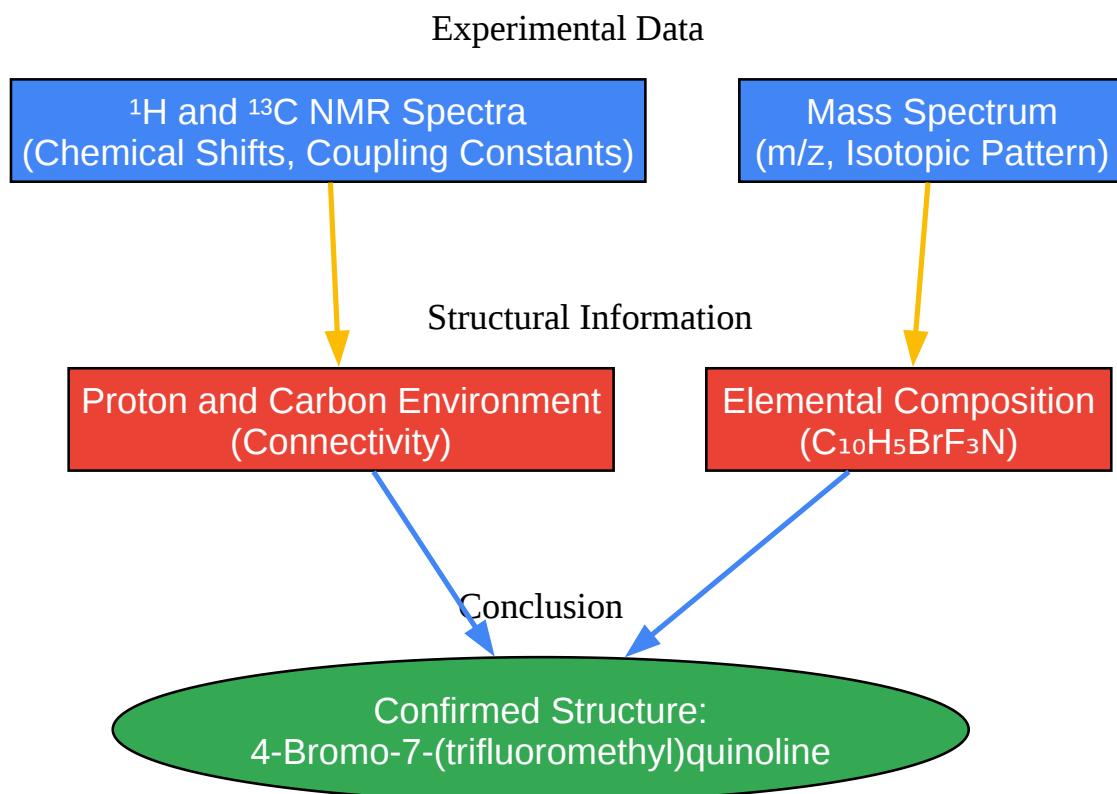
## Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.



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Caption: Logical relationship for structure confirmation using NMR and MS data.

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